(2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate
Overview
Description
(2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves the bromination of tetrahydropyran derivatives followed by acetylation. One common method includes the bromination of tetrahydropyran using hydrobromic acid (HBr) in the presence of acetic anhydride. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid, acetic anhydride, sodium hydroxide, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can be further utilized in synthetic organic chemistry for the preparation of more complex molecules.
Scientific Research Applications
(2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with various molecular targets, including enzymes and receptors. The bromine atom and acetyl groups play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated tetrahydropyran derivatives and acetylated sugars. Examples are:
- (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate
- (2R,3S,4S,5R)-2-(Acetoxymethyl)-6-{[(1R,2S,3R,4S,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]oct-2-yl]oxy}tetrahydro-2H-pyran-3,4,5-triyl triacetate .
Uniqueness
The uniqueness of (2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthetic applications and research.
Properties
IUPAC Name |
[(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9+,10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNRQUICFRHQDY-YTWAJWBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451921 | |
Record name | 2,3,4-Tri-O-acetyl-alpha-D-xylopyranosyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3068-31-3 | |
Record name | 2,3,4-Tri-O-acetyl-alpha-D-xylopyranosyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.